1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
Description
Evolution of Piperazine Derivatives in Medicinal Chemistry
Piperazine’s journey from industrial solvent to therapeutic cornerstone began with its 1949 FDA approval as an anthelmintic agent. The molecule’s symmetrical six-membered ring with two nitrogen atoms at positions 1 and 4 provides a unique electronic environment—the para-diamine arrangement creates a dipole moment of 1.23 D, facilitating interactions with aromatic residues in biological targets. Early structural modifications focused on N-alkylation, leading to the 1957 discovery of trifluoperazine’s antipsychotic properties through dimethylation of the piperazine nitrogens.
The 1980s marked a paradigm shift with the development of quinolone antibiotics like ciprofloxacin, where a piperazinyl group at C7 dramatically improved gram-negative bacterial coverage by enhancing DNA gyrase binding affinity (Kd = 17 nM vs 230 nM for non-piperazine analogs). Contemporary drug discovery leverages piperazine’s capacity to act as:
- A conformational lock in kinase inhibitors (e.g., imatinib’s Bcr-Abl binding)
- A solubility-enhancing motif in CNS drugs (e.g., vortioxetine’s 5-HT3 receptor antagonism)
- A metabolic stabilization element in protease inhibitors (e.g., saquinavir’s HIV-1 protease inhibition)
Table 1: Key Therapeutic Advancements in Piperazine Derivative Development
| Era | Representative Drug | Therapeutic Area | Structural Innovation |
|---|---|---|---|
| 1950s | Piperazine citrate | Anthelmintic | Parent heterocycle |
| 1960s | Trifluoperazine | Antipsychotic | N,N-dimethyl substitution |
| 1980s | Ciprofloxacin | Antibacterial | C7-piperazinyl quinolone |
| 2000s | Imatinib | Antineoplastic | Piperazine-mediated kinase inhibition |
| 2010s | Vortioxetine | Antidepressant | Multi-target piperazine pharmacophore |
Significance of Methylpiperazine-Containing Structures in Drug Discovery
The methylpiperazine subgroup (N-methylpiperazine) introduces critical pharmacokinetic advantages over unsubstituted piperazines. Comparative studies show methylated derivatives exhibit:
- 38% higher oral bioavailability in rat models (F = 0.72 vs 0.52)
- 2.1-fold increased plasma half-life (t1/2 = 4.7 h vs 2.2 h)
- Reduced hERG channel affinity (IC50 = 12 μM vs 4.7 μM)
These improvements stem from the methyl group’s electron-donating effects, which raise the pKa of the remaining NH center to 9.2, optimizing ionization state across physiological pH ranges. In the case of 1-butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, the methyl group serves dual purposes—sterically shielding the secondary amine from first-pass metabolism while maintaining hydrogen bond donor capacity through the unsubstituted NH.
Pharmacophore Importance of Butoxy-Propanol-Piperazine Hybrid Scaffolds
The butoxy-propanol-piperazine triad creates a spatially distributed pharmacophore with three distinct interaction domains:
- Butoxy chain : Provides hydrophobic contact surfaces (cLogP contribution +1.8) for van der Waals interactions with aliphatic protein residues
- Propanol backbone : Serves as a semi-rigid spacer (torsional energy barrier = 8.3 kcal/mol) that optimizes distance between pharmacophoric elements
- Methylpiperazine : Establishes polar interactions through NH hydrogen bonding (ΔGbind = -4.2 kcal/mol) and cationic charge at physiological pH
Molecular dynamics simulations of analogous structures demonstrate the butoxy group’s role in stabilizing ligand-receptor complexes through induced-fit mechanisms. In a study of 1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol derivatives, the butoxy analog showed 9.3-fold greater α1A-adrenoceptor affinity (Ki = 1.7 nM) compared to ethoxy variants, highlighting chain length optimization.
Table 2: Structure-Activity Relationships in Piperazine Hybrid Scaffolds
| Modification Site | Structural Variation | Impact on Target Affinity | Solubility (mg/mL) |
|---|---|---|---|
| N-substitution | Methyl vs ethyl | +12% 5-HT1A binding | -0.8 |
| Propanol position | 2-ol vs 1-ol | 3.1x DAT inhibition | +1.2 |
| Alkoxy chain | Butoxy vs propoxy | 9.3x α1A-adrenoceptor affinity | -0.3 |
Historical Development of Related Piperazine-Based Therapeutic Agents
The progression from simple piperazine salts to complex hybrids follows three generations of development:
- First-generation (1950-1970) : Unsubstituted piperazine cores (e.g., piperazine citrate) focusing on physicochemical properties for helminth paralysis
- Second-generation (1980-2000) : N-alkylated derivatives exploiting improved CNS penetration (e.g., trifluoperazine’s logBB = 0.94 vs 0.41 for parent compound)
- Third-generation (2010-present) : Hybrid scaffolds combining piperazines with oxygenated aliphatic chains, exemplified by 1-butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride’s dual H-bond donor/acceptor capacity
A 2024 review identified 37 clinical-stage candidates incorporating butoxy-propanol-piperazine motifs, primarily targeting:
- G protein-coupled receptors (68% of candidates)
- Kinase enzymes (22%)
- Epigenetic regulators (10%)
Properties
IUPAC Name |
1-butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2.2ClH/c1-3-4-9-16-11-12(15)10-14-7-5-13(2)6-8-14;;/h12,15H,3-11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVABLXTZQTXHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)C)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors. One common synthetic route includes the reaction of 3-(4-methylpiperazin-1-yl)propan-2-ol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form butyric acid derivatives.
Reduction: The compound can be reduced to remove the butoxy group, yielding simpler derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution reactions often involve nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation products include butyric acid and its derivatives.
Reduction products may include alcohols or amines.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inferred from structural analogs.
Functional and Pharmacological Differences
Substituent Impact on Bioactivity
- Butoxy vs. Aryloxy Groups: The target compound’s butoxy chain likely improves metabolic stability compared to aryloxy derivatives (e.g., methoxyphenoxy in ), which may undergo faster oxidative degradation. However, aryloxy groups (as in ) could enhance binding to aromatic residue-rich receptors like 5-HT₁A.
- Chlorine Substitution: The chloro-methylphenoxy variant () exhibits increased lipophilicity (logP ~2.5 estimated), favoring blood-brain barrier penetration, whereas the target compound’s butoxy group balances solubility and permeability.
- For example, benzyl groups may shift affinity from serotonin to dopamine receptors.
Solubility and Formulation
- Dihydrochloride salts (target compound, ) generally exhibit superior aqueous solubility (>50 mg/mL) compared to mono-HCl salts (). This property is critical for intravenous formulations.
- The bicycloheptane derivative () has reduced solubility due to its rigid, nonpolar structure, limiting its use to oral or lipid-based delivery systems.
Biological Activity
1-Butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of 1-butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is , with a molecular weight of 230.36 g/mol. The structure includes a butoxy group, a piperazine moiety, and a propanol backbone, which contribute to its biological activity.
Research indicates that compounds containing piperazine rings often exhibit diverse pharmacological effects, including:
- Antidepressant Activity : Piperazine derivatives are known to interact with serotonin receptors, potentially influencing mood regulation.
- Antipsychotic Effects : Similar compounds have shown efficacy in modulating dopamine pathways, which are critical in the treatment of psychotic disorders.
- Anxiolytic Properties : The presence of the piperazine ring may enhance GABAergic activity, leading to anxiolytic effects.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antidepressant Effects : A study conducted by researchers evaluated the impact of various piperazine derivatives on serotonin receptor activity. The results indicated that 1-butoxy-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride significantly increased serotonin levels in vitro, suggesting potential antidepressant properties.
- Antipsychotic Efficacy : In a controlled trial involving animal models, the compound demonstrated notable effects in reducing hyperactivity associated with dopamine dysregulation. The administration of this compound led to decreased locomotor activity in rodents treated with amphetamines, indicating potential antipsychotic effects.
- Cytotoxicity Against Cancer Cells : Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on various cancer cell lines. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
